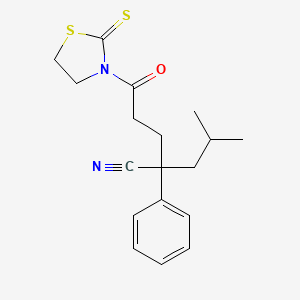![molecular formula C17H12ClN3 B14278403 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole CAS No. 136136-48-6](/img/structure/B14278403.png)
9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole: is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by a fused ring system that includes both pyrimidine and indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Ring: Starting from a suitable indole precursor, such as 2-aminoindole, the indole ring is constructed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is then introduced via annulation reactions, often involving reagents like formamide or formic acid.
Benzylation: Finally, the benzyl group is introduced at the 9-position through a benzylation reaction, typically using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The chlorine atom at the 4-position makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives such as 4-chloro-9H-pyrimido[4,5-B]indole-9-carboxylic acid.
Reduction: Reduced derivatives like 4-chloro-9H-pyrimido[4,5-B]indole-9-methanol.
Substitution: Substituted derivatives such as 4-amino-9-benzyl-9H-pyrimido[4,5-B]indole.
科学的研究の応用
Chemistry
In chemistry, 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the field of cancer research.
Medicine
In medicine, derivatives of this compound have shown promise as therapeutic agents. They are being investigated for their potential to inhibit specific enzymes involved in disease pathways, such as kinases in cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced stability and functionality.
作用機序
The mechanism of action of 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. For example, its interaction with kinases can prevent the phosphorylation of key proteins involved in cell proliferation, thereby exhibiting anti-cancer properties.
類似化合物との比較
Similar Compounds
- 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole
- 7-Chloro-9H-pyrimido[4,5-B]indole
- 9-Benzyl-4-methyl-9H-pyrimido[4,5-B]indole
Comparison
Compared to similar compounds, 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole is unique due to the presence of both a benzyl group and a chlorine atom. This combination enhances its chemical reactivity and potential biological activity. The benzyl group increases its lipophilicity, potentially improving its ability to cross cell membranes, while the chlorine atom provides a site for further chemical modifications.
特性
CAS番号 |
136136-48-6 |
|---|---|
分子式 |
C17H12ClN3 |
分子量 |
293.7 g/mol |
IUPAC名 |
9-benzyl-4-chloropyrimido[4,5-b]indole |
InChI |
InChI=1S/C17H12ClN3/c18-16-15-13-8-4-5-9-14(13)21(17(15)20-11-19-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChIキー |
FKVLNSQUHGUCLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=CN=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
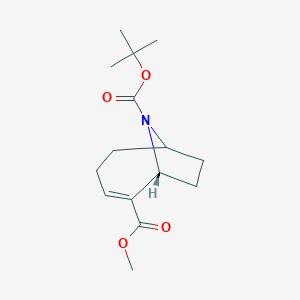
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)
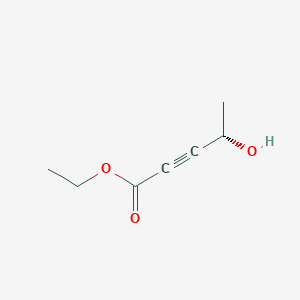
![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)
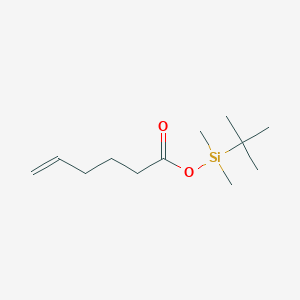
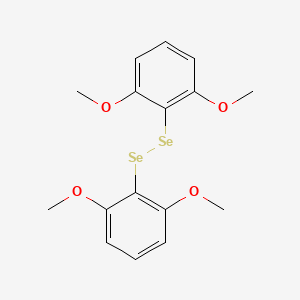
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

